molecular formula C9H6ClNO B3021596 6-Chloroquinolin-4-ol CAS No. 23432-43-1

6-Chloroquinolin-4-ol

Cat. No.: B3021596
CAS No.: 23432-43-1
M. Wt: 179.6 g/mol
InChI Key: XXGUQCVVGPZTPF-UHFFFAOYSA-N
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Description

6-Chloroquinolin-4-ol is a chemical compound belonging to the quinoline family. It is characterized by a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and antimalarial agents .

Mechanism of Action

Target of Action

It is structurally similar to clioquinol, an antifungal cream used to treat a variety of fungal infections

Mode of Action

The precise mechanism of action of 6-Chloroquinolin-4-ol is currently unknown . As with its potential targets, its mode of action may be similar to that of Clioquinol, which is known to be bacteriostatic . This means it can inhibit the growth or reproduction of bacteria, but further studies are required to confirm this for this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, factors such as temperature, pH, and the presence of other substances could affect its stability and activity.

Biochemical Analysis

Biochemical Properties

Quinoline derivatives, which 6-Chloroquinolin-4-ol is a part of, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary greatly depending on the specific structure of the quinoline derivative .

Cellular Effects

Some quinoline derivatives have been found to exhibit potent antiproliferative activity against cancer cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. The stability, degradation, and long-term effects on cellular function of similar quinoline derivatives have been studied .

Dosage Effects in Animal Models

Studies on similar compounds have shown that their effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Quinoline derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Similar compounds are known to interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Chloroquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

6-Chloroquinolin-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the hydroxyl group enhances its reactivity and potential as a pharmacophore in drug development .

Properties

IUPAC Name

6-chloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGUQCVVGPZTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944520
Record name 6-Chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21921-70-0, 23432-43-1
Record name 21921-70-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 23432-43-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-4-quinolinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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